Cas no 28049-61-8 (1-(4-Chlorophenyl)cyclobutane Carbonitrile)

1-(4-Chlorophenyl)cyclobutane Carbonitrile structure
28049-61-8 structure
Product Name:1-(4-Chlorophenyl)cyclobutane Carbonitrile
CAS No:28049-61-8
MF:C11H10ClN
MW:191.656801700592
MDL:MFCD00065239
CID:53263
PubChem ID:354333856
Update Time:2025-04-18

1-(4-Chlorophenyl)cyclobutane Carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Chlorophenyl)cyclobutanecarbonitrile
    • Cyclobutanecarbonitrile,1-(4-chlorophenyl)
    • 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile
    • 1-(4-chlorophenyl)cyclobutane-1-carbonitrile
    • 1-(4-CHLOROPHENYL)-1-CYCLOBUTANE-CARBONITRILE
    • 1-(4-chlorophenyl)-1-cyclobutylcarbonitrile
    • 1-(4-chlorophenyl)-cyclobutanecarbonitrile
    • Cyclobutanecarbonitrile,1-(p-chlorophenyl)- (8CI)
    • 1-(p-Chlorophenyl)cyclobutanecarbonitrile
    • NSC 154613
    • Cyclobutanecarbonitrile, 1-(4-chlorophenyl)-
    • Cyclobutanecarbonitrile, 1-(4-chlorophenyl)
    • NSC154613
    • CCBC
    • Sibutramine Impurity F
    • 1-(4-Chlorophenyl)cyclobutane Carbonitrile
    • (intermediate of Sibutramine)
    • CYC006
    • XQONXPWVIZZJIL-UHFFFAOYSA-N
    • S
    • EINECS 248-799-7
    • 35U5QL7HSY
    • SCHEMBL2218
    • 1-(4-Chlorophenyl)cyclobutane-d6Carbonitrile
    • NS00028412
    • AC-19028
    • AS-66135
    • AMY40876
    • 1-(4-chloro-phenyl)-cyclobutanecarbonitrile
    • SY052441
    • 28049-61-8
    • AKOS005216180
    • C3161
    • 1--(4-chlorophenyl)cyclobutane nitrile
    • A5366
    • Cyclobutanecarbonitrile, 1-(p-chlorophenyl)-
    • 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, 97%
    • DTXSID30182328
    • D70099
    • FT-0605678
    • 1-(4-chlorophenyl)cyclobutane nitrile
    • CS-W010718
    • 1-(4-Chlorophenyl)cyclobutane-carbonitrile
    • NSC-154613
    • 1-(4-Chlorophenyl)cyclobutanecarbonitrile; Sibutramine Hydrochloride Monohydrate Impurity F; Sibutramine Impurity F
    • 1-(4-chlorophenyl)cylcobutanecarbonitrile
    • W-107079
    • FT-0638749
    • MFCD00065239
    • 1-(4-chlorophenyl)-1-cyclobutane carbonitrile
    • DTXCID40104819
    • DB-011799
    • MDL: MFCD00065239
    • Inchi: 1S/C11H10ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2
    • InChI Key: XQONXPWVIZZJIL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1(C#N)CCC1

Computed Properties

  • Exact Mass: 191.05000
  • Monoisotopic Mass: 191.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 23.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.137 g/mL at 25 °C(lit.)
  • Boiling Point: 112°C/0.5mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.548(lit.)
  • PSA: 23.79000
  • LogP: 3.28528
  • Solubility: Not determined

1-(4-Chlorophenyl)cyclobutane Carbonitrile Security Information

1-(4-Chlorophenyl)cyclobutane Carbonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(4-Chlorophenyl)cyclobutane Carbonitrile Pricemore >>

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1-(4-Chlorophenyl)cyclobutane Carbonitrile Related Literature

  • 1. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites
    James E. Jeffery,Frank Kerrigan,Thomas K. Miller,Graham J. Smith,Gerald B. Tometzki J. Chem. Soc. Perkin Trans. 1 1996 2583
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